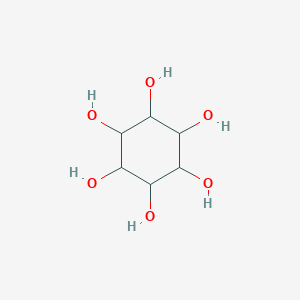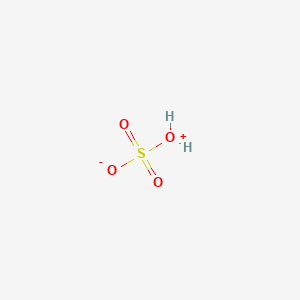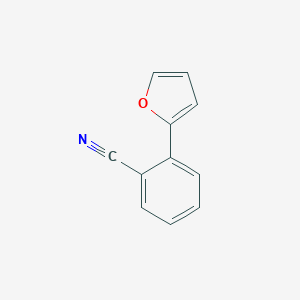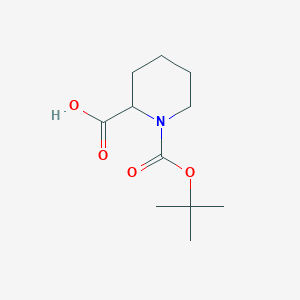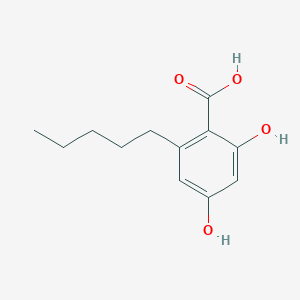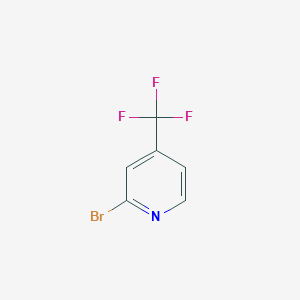
2-Bromo-4-(trifluorométhyl)pyridine
Vue d'ensemble
Description
2-Bromo-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative that is of interest due to its potential applications in various chemical reactions and as a building block in organic synthesis. The presence of both bromine and trifluoromethyl groups on the pyridine ring can significantly influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of halogenated pyridines, such as 2-bromo-4-iodopyridine, has been achieved through methods like the 'halogen dance' reaction, which involves the use of lithium diisopropylamide (LDA) and iodine starting from 2-bromopyridine . Although the specific synthesis of 2-Bromo-4-(trifluoromethyl)pyridine is not detailed in the provided papers, similar synthetic strategies could potentially be applied, considering the reactivity of the bromine and trifluoromethyl substituents.
Molecular Structure Analysis
The molecular structure of related brominated pyridine compounds has been studied using single-crystal X-ray diffraction data . These studies provide insights into the molecular geometry, intermolecular hydrogen bonding, and π-π interactions present in the crystal packing. Computational methods, such as density functional theory (DFT), have been employed to characterize the molecular structure and properties of similar compounds .
Chemical Reactions Analysis
The reactivity of brominated pyridines is influenced by the substituents on the pyridine ring. For instance, bis(pyridine)-based bromonium ions have been shown to react with various acceptors, including alkenes and collidine, through a dissociative mechanism . The halocyclization reaction of 4-penten-1-ol mediated by bis(2-substituted pyridine) bromonium triflates demonstrates the influence of substituents on the reaction mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are affected by the nature of the substituents. Spectroscopic techniques such as FT-IR and NMR have been used to characterize the structure of similar compounds . Computational studies provide additional information on the vibrational frequencies, chemical shifts, and non-linear optical (NLO) properties . The antimicrobial activities of these compounds have also been tested, indicating potential biological relevance .
Applications De Recherche Scientifique
Produits agrochimiques
2-Bromo-4-(trifluorométhyl)pyridine : est un intermédiaire clé dans la synthèse de produits agrochimiques. Ses dérivés sont principalement utilisés pour la protection des cultures contre les ravageurs. La fraction trifluorométhylpyridine (TFMP), à laquelle appartient ce composé, a été incorporée dans plus de 20 nouveaux produits agrochimiques qui ont acquis des noms communs ISO .
Produits pharmaceutiques
Dans l'industrie pharmaceutique, les dérivés de TFMP, y compris This compound, ont été utilisés pour développer des principes actifs. Cinq produits pharmaceutiques contenant la fraction TFMP ont été approuvés pour la mise sur le marché, et plusieurs candidats sont actuellement en essais cliniques .
Synthèse de dérivés de TFMP
Le composé sert de brique de construction importante pour la synthèse de divers dérivés de TFMP. Ces dérivés sont ensuite utilisés pour créer des composés ayant des activités biologiques potentielles en raison des propriétés physicochimiques uniques de l'atome de fluor combinées à la fraction pyridine .
Produits vétérinaires
Semblable à son utilisation dans les produits pharmaceutiques humains, This compound est également impliqué dans le développement de produits vétérinaires. Deux produits vétérinaires contenant la fraction TFMP ont été approuvés pour la mise sur le marché, ce qui indique son importance en santé animale .
Synthèse organique
Ce composé est utilisé en synthèse organique, notamment dans la préparation d'aminopyridines par réactions d'amination. Il agit comme un réactif qui contribue à la formation de structures organiques complexes .
Catalyse
This compound : peut fonctionner comme un ligand catalytique. Il est impliqué dans la préparation régiosélective de tétraméthylbiphényles par couplage oxydant aérobie du xylène, catalysé par le palladium .
Science des matériaux
Les propriétés uniques des dérivés de TFMP les rendent adaptés au développement de matériaux fonctionnels. L'incorporation d'atomes de fluor peut modifier considérablement les propriétés physiques des matériaux, conduisant à de nouvelles applications en science des matériaux .
Science de l'environnement
La recherche sur les dérivés de TFMP, y compris This compound, contribue à la compréhension du comportement environnemental des produits chimiques organiques fluorés. Ceci est crucial pour évaluer l'impact environnemental et concevoir des produits agrochimiques et pharmaceutiques écologiques .
Mécanisme D'action
Target of Action
It is known to affect the respiratory system .
Mode of Action
It is often used as a reagent in organic synthesis, particularly in ligand preparation and organic catalytic reactions .
Biochemical Pathways
The compound is involved in the regioselective deprotonation at C-3 with Lithium diisopropylamide (LDA), followed by trapping with carbon dioxide, which provides the corresponding nicotinic acid . This suggests that it may play a role in the biochemical pathway leading to the synthesis of nicotinic acid.
Result of Action
It is used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Action Environment
The compound should be stored in a dark place, sealed in dry, and at room temperature . It is also recommended to ensure adequate ventilation during its use and avoid dust formation . These environmental factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that it undergoes regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide to provide the corresponding nicotinic acid
Molecular Mechanism
It is known to undergo regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide to provide the corresponding nicotinic acid
Propriétés
IUPAC Name |
2-bromo-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVHLUMAQLUNTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381807 | |
| Record name | 2-Bromo-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175205-81-9 | |
| Record name | 2-Bromo-4-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-Bromo-4-(trifluoromethyl)pyridine utilized in the synthesis of OLED materials?
A1: This compound serves as a crucial starting material for synthesizing ligands used in phosphorescent iridium(III) complexes, which are essential components of OLEDs. [, ] The bromine atom and the trifluoromethyl group offer sites for further functionalization through reactions like Suzuki coupling. [, , ] This allows for the fine-tuning of the electronic properties of the resulting ligands, ultimately influencing the color of light emitted by the OLED. For instance, researchers have successfully used 2-Bromo-4-(trifluoromethyl)pyridine to create red-emitting iridium(III) complexes by coupling it with electron-donating groups like thiophenes. []
Q2: What is the role of electron density in designing ligands from 2-Bromo-4-(trifluoromethyl)pyridine for OLED applications?
A2: The electron density of the ligands plays a crucial role in determining the phosphorescence emission maxima, which dictates the color of light emitted by the OLED. [] 2-Bromo-4-(trifluoromethyl)pyridine itself has both electron-withdrawing (trifluoromethyl) and electron-donating (bromine) groups. By carefully choosing coupling partners with specific electron donating or withdrawing properties, researchers can fine-tune the overall electron density of the ligand. This control over electron density allows for the precise engineering of the energy gap between the ground and excited states of the iridium(III) complex, ultimately determining the color of emitted light. []
Q3: What are the steric effects associated with 2-Bromo-4-(trifluoromethyl)pyridine in chemical reactions?
A3: The presence of both bromine and a trifluoromethyl group adjacent to each other on the pyridine ring leads to significant steric hindrance. [] This steric bulk can influence the regioselectivity of reactions. For example, while deprotonation of similar molecules might occur at the position flanked by both bromine and trifluoromethyl, the presence of a bulky substituent like a methoxy group at the adjacent position can completely hinder this reaction. [] This highlights the importance of considering steric effects when designing synthetic strategies involving 2-Bromo-4-(trifluoromethyl)pyridine.
Q4: What are the potential advantages of incorporating a hexyl group into the ligand structure derived from 2-Bromo-4-(trifluoromethyl)pyridine for OLED applications?
A4: Introducing a hexyl group into the ligand structure can enhance the solubility of the resulting iridium(III) complex, making it suitable for solution processing techniques. [] This is particularly important for large-scale manufacturing of OLED devices, as solution processing offers advantages over vacuum deposition methods in terms of cost and scalability.
Q5: What spectroscopic techniques are commonly employed to characterize 2-Bromo-4-(trifluoromethyl)pyridine and its derivatives?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is routinely used to confirm the structure and purity of 2-Bromo-4-(trifluoromethyl)pyridine and its derivatives. [, ] Additionally, UV-Visible spectroscopy and Photoluminescence (PL) spectroscopy are crucial for characterizing the optical properties of the synthesized iridium(III) complexes, providing information about their absorption and emission characteristics, respectively. [, ] These techniques are essential for evaluating the suitability of the materials for OLED applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

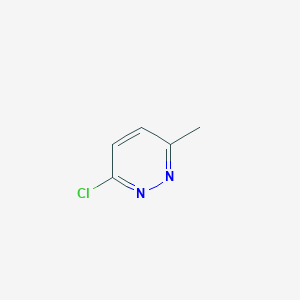
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)](/img/structure/B130397.png)
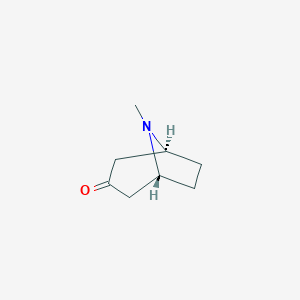
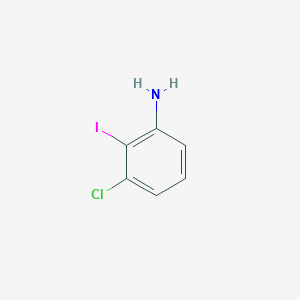
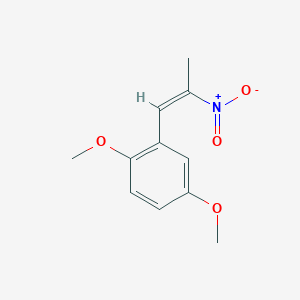
![4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one](/img/structure/B130404.png)
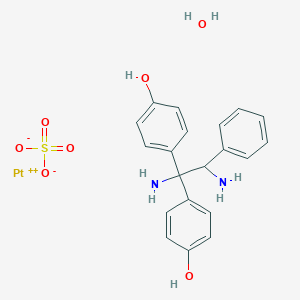
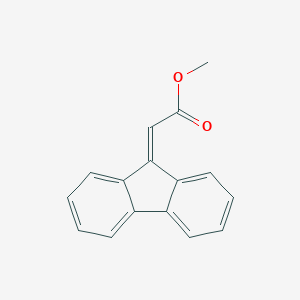
![2-[(Diphenylmethyl)thio]acetamide](/img/structure/B130414.png)
